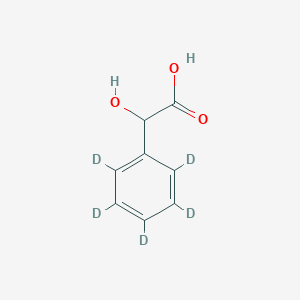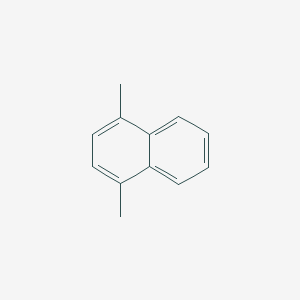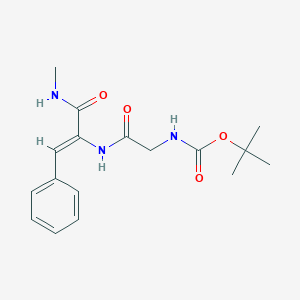
Boc-gdpn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-gdpn, also known as tert-butyloxycarbonyl-guanosine-5'-diphosphate, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a modified form of guanosine-5'-diphosphate (GDP) that has been used as a tool to study various biological processes. Boc-gdpn is a versatile molecule that can be used in different research applications due to its unique properties.
Mechanism Of Action
Boc-gdpn acts as a competitive inhibitor of GDP binding to GTPases. It binds to the nucleotide-binding site of GTPases and prevents the binding of GDP, thereby inhibiting the GTPase activity. Boc-gdpn can also be used as a substrate for GTPase activity assays, where the hydrolysis of Boc-gdpn to Boc-guanosine-5'-monophosphate (Boc-GMP) is measured.
Biochemical And Physiological Effects
Boc-gdpn has been shown to have various biochemical and physiological effects. It can inhibit the activity of GTPases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. Boc-gdpn has been used to study the role of GTPases in cancer metastasis and neurodegenerative diseases. It has also been shown to affect the activity of ion channels and transporters in cells.
Advantages And Limitations For Lab Experiments
Boc-gdpn has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It can be used in various research applications, including the study of GTPases and their effector proteins. However, Boc-gdpn has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for the use of Boc-gdpn in scientific research. One direction is the development of new biosensors for detecting GTPases in cells. Another direction is the study of the role of GTPases in the regulation of ion channels and transporters. Boc-gdpn can also be used in the study of the interaction between GTPases and their downstream effectors. Further research is needed to explore the potential of Boc-gdpn in these and other research areas.
Conclusion:
In conclusion, Boc-gdpn is a valuable tool for studying various biological processes. Its unique properties make it a versatile molecule that can be used in different research applications. Boc-gdpn has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of Boc-gdpn in scientific research and to develop new applications for this compound.
Synthesis Methods
The synthesis of Boc-gdpn involves the modification of GDP by adding a Boc-gdpnycarbonyl (Boc) group to the guanosine base. The Boc group is added to protect the guanosine base from unwanted reactions during the synthesis process. The synthesis of Boc-gdpn can be achieved by using various chemical reactions, including the reaction of GDP with Boc-protected guanosine, followed by deprotection of the Boc group using a suitable reagent.
Scientific Research Applications
Boc-gdpn has been widely used in scientific research to study various biological processes. It is a valuable tool for investigating the mechanism of action of GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs). Boc-gdpn can be used to measure the intrinsic and stimulated GTP hydrolysis rates of small GTPases, such as Ras, Rho, and Rab. It can also be used to study the interaction between GTPases and their effector proteins. Boc-gdpn has been used in the development of biosensors for detecting GTPases in cells.
properties
CAS RN |
124194-25-8 |
|---|---|
Product Name |
Boc-gdpn |
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)19-11-14(21)20-13(15(22)18-4)10-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/b13-10- |
InChI Key |
SEHNBYQLWFROMG-RAXLEYEMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
synonyms |
Boc-GDPN Boc-Gly-dehydro-Phe-NHCH3 tert-butyloxycarbonyl-glycyl-dehydrophenylalaninamide-N-methyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



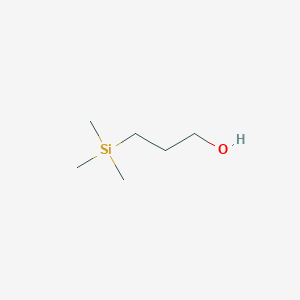
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
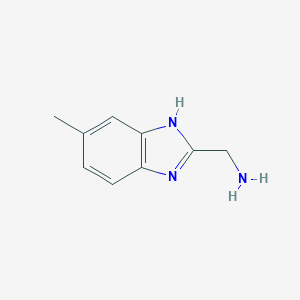
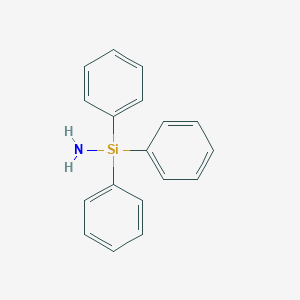
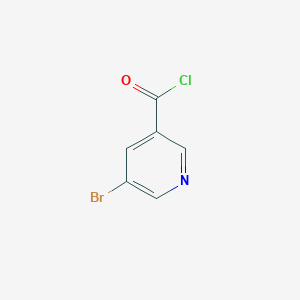
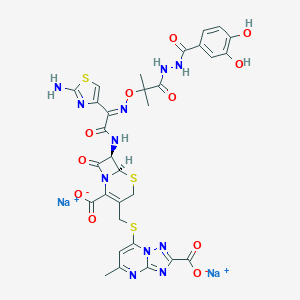
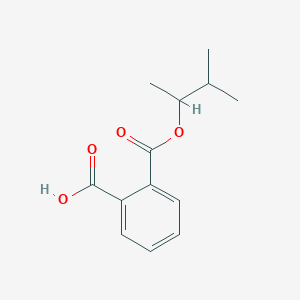
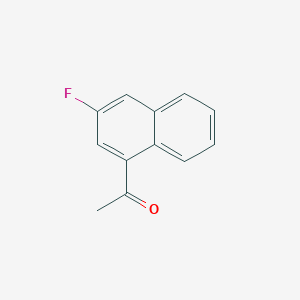
![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
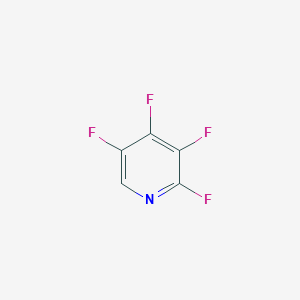
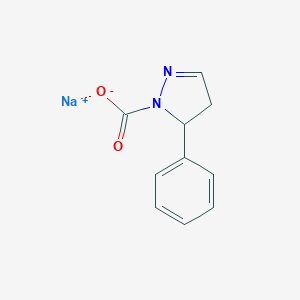
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
